N-(4-(naphthalen-2-yl)thiazol-2-yl)pentanamide
Description
N-(4-(Naphthalen-2-yl)thiazol-2-yl)pentanamide is a thiazole-derived compound featuring a naphthalen-2-yl substituent at the 4-position of the thiazole ring and a pentanamide group at the 2-position. Synthesis routes for analogous compounds typically involve cyclocondensation, 1,3-dipolar cycloaddition, or amidation reactions (e.g., ) .
Properties
IUPAC Name |
N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-2-3-8-17(21)20-18-19-16(12-22-18)15-10-9-13-6-4-5-7-14(13)11-15/h4-7,9-12H,2-3,8H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDNOYGDPZKEJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(naphthalen-2-yl)thiazol-2-yl)pentanamide typically involves the formation of the thiazole ring followed by the introduction of the naphthalene and pentanamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The naphthalene moiety is then introduced through a substitution reaction, and the final step involves the attachment of the pentanamide group via an amide bond formation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(naphthalen-2-yl)thiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The naphthalene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
N-(4-(naphthalen-2-yl)thiazol-2-yl)pentanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-(naphthalen-2-yl)thiazol-2-yl)pentanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The naphthalene moiety can intercalate with DNA, affecting gene expression and cellular processes. The pentanamide group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Table 1: Key Physical and Spectral Properties of Selected Thiazole-Pentanamide Analogs
Key Observations :
- Structural Influence on Melting Points: Brominated coumarin-thiazole derivatives (e.g., 5b in ) exhibit higher melting points (150–217°C) due to increased molecular rigidity and halogenated aromaticity, whereas non-halogenated analogs (e.g., 5c) melt at lower temperatures (83–84°C) .
- Bioactivity Trends: Substitution at the thiazole 4-position significantly impacts activity. For example, pyridyl-thiazole derivatives () retain adenosine receptor affinity even when benzamide is replaced with cyclopentanamide, suggesting flexibility in the amide moiety . The methoxyphenyl-pentanamide analog () demonstrates potent anthelmintic activity, likely due to enhanced drug-likeness and metabolic stability compared to albendazole . Cardioprotective thiazole-hydrazine derivatives () highlight the importance of secondary functional groups (e.g., tetrahydro-azepine) in modulating efficacy .
Sulfonamide-Pentanamide Hybrids
Table 2: Antitubercular Sulfonamide-Pentanamide Derivatives ()
Key Observations :
- Impact of Sulfonamide Substituents : Sulfathiazole derivatives (23) show superior antitubercular activity (IC₅₀ = 2.5 µM) compared to sulfacetamide (24) or sulfanilamide (25) analogs, likely due to thiazole-mediated target engagement .
- Thermal Stability : Higher melting points correlate with sulfonamide aromaticity and hydrogen-bonding capacity (e.g., 23 vs. 25) .
Triazole and Isoindolinone Derivatives
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide () and isoindolinone-pentanamide hybrids () exhibit distinct physicochemical profiles:
- Isoindolinone-Pentanamides: Feature high molecular weights (e.g., 498.57 g/mol for compound F4 in ) and modified solubility due to the 1,3-dioxoisoindolin-2-yl group .
Biological Activity
N-(4-(naphthalen-2-yl)thiazol-2-yl)pentanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring, a naphthalene moiety, and a pentanamide group. The synthesis typically involves the cyclization of precursors to form the thiazole ring, followed by the introduction of the naphthalene and pentanamide groups through substitution reactions and amide bond formation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential as an antibiotic agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as DNA intercalation and modulation of signaling pathways involved in cell survival.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Mechanism of Action | Reference |
|---|---|---|---|
| Antimicrobial | Various bacteria | Disruption of cell wall synthesis | |
| Anticancer | Cancer cell lines | Induction of apoptosis, DNA intercalation |
The biological activity of this compound is attributed to its structural components:
- Thiazole Ring : Interacts with enzymes and receptors, potentially modulating their activity.
- Naphthalene Moiety : Capable of intercalating with DNA, affecting gene expression and cellular processes.
- Pentanamide Group : Enhances solubility and bioavailability, facilitating better interaction with biological targets.
Study on Anticancer Activity
In a study by researchers investigating the anticancer properties of various thiazole derivatives, this compound was found to exhibit significant cytotoxic effects against human cancer cell lines. The compound showed an IC50 value indicating effective inhibition at low concentrations, suggesting its potential as a lead compound for further development .
Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. Results indicated that this compound displayed potent activity against multidrug-resistant strains, highlighting its potential as an alternative therapeutic agent in treating infections caused by resistant pathogens.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
